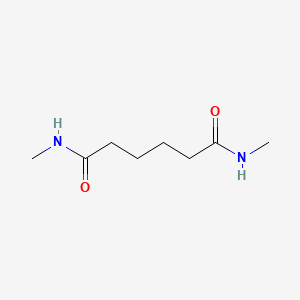

Hexanediamide, N,N'-dimethyl-

Description

BenchChem offers high-quality Hexanediamide, N,N'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanediamide, N,N'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1740-58-5 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N,N'-dimethylhexanediamide |

InChI |

InChI=1S/C8H16N2O2/c1-9-7(11)5-3-4-6-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

XBXOTDRZQLRKDY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCCC(=O)NC |

Origin of Product |

United States |

Contextualization Within Amide Chemistry and Derivatives

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. mdpi.comnih.gov They are formally derived from carboxylic acids where the hydroxyl group is replaced by an amine. wikipedia.org The nomenclature of amides reflects their parent carboxylic acid; for instance, amides derived from acetic acid are called acetamides. mdpi.comnih.gov When the nitrogen atom is bonded to alkyl or aryl groups, they are known as substituted amides. nih.gov N,N'-Dimethylhexanediamide is a disubstituted amide derived from hexanedioic acid (commonly known as adipic acid) and two equivalents of methylamine.

Amides are notably stable compounds, a property attributed to the delocalization of the nitrogen's lone pair of electrons with the carbonyl group. wikipedia.org This stability makes them less reactive than other carboxylic acid derivatives like acid chlorides or esters, particularly in aqueous conditions, which explains their prevalence in biological systems, most notably as the peptide bonds that form the backbone of proteins. nih.gov The synthesis of amides is typically achieved through the reaction of a more reactive carboxylic acid derivative, such as an acid chloride or ester, with an amine. nih.gov While direct reaction of a carboxylic acid and an amine is possible, it often requires high temperatures. mdpi.com

Significance of Hexanediamide Scaffolds in Chemical Research

The core structure of N,N'-dimethylhexanediamide is the hexanediamide scaffold, also known as adipamide (B165785). wikipedia.org This scaffold is of considerable interest in several areas of chemical research, primarily in polymer science and materials chemistry.

Adipamide itself is a key monomer in the synthesis of certain types of nylons, highlighting the industrial relevance of the hexanediamide backbone. wikipedia.org Derivatives of hexanediamide, such as adipic acid dihydrazide, have found applications as homobifunctional linkers in bioconjugate chemistry. jocpr.com These linkers can be used to connect biological molecules, for instance, in the preparation of active forms of mannans from pathogenic yeasts. jocpr.com Furthermore, adipic acid dihydrazide has been investigated for its use in hydrogels, membranes, and drug delivery systems, where it acts as a cross-linking agent. jocpr.com

The concept of a "molecular scaffold" is central to medicinal chemistry and materials science. mdpi.comresearchgate.net A scaffold represents the core structure of a molecule, which can be systematically modified to create a library of compounds with diverse properties. mdpi.com The hexanediamide scaffold, with its flexible six-carbon chain and two functional amide groups, offers a versatile platform for the design of new molecules. For example, research on copolyamides has shown that incorporating segments like bis(2-aminoethyl) adipamide can influence the crystallization behavior and properties of polymers like Polyamide 6 (PA6). mdpi.comnih.gov This demonstrates the utility of the hexanediamide scaffold in tuning the properties of advanced materials. mdpi.comnih.gov

Overview of Research Trajectories for N,n Dimethylhexanediamide

Established Synthetic Routes for N,N'-Dimethylhexanediamide

The synthesis of N,N'-dimethylhexanediamide, also known as N,N'-dimethyladipamide, is primarily achieved through the reaction of adipic acid derivatives with methylamines. These established methods are foundational in the production of this and similar diamides.

Amidation Reactions of Diesters with Methylamines

A principal and well-documented route for producing N,N'-dimethylhexanediamide involves the amidation of a hexanedioic acid diester, such as dimethyl adipate (B1204190), with a methylamine. wikipedia.orgnih.gov The reaction of dimethyl adipate with dimethylamine (B145610) is a direct method to form the target diamide.

While direct thermal condensation of esters and amines is possible, it generally requires high temperatures, often exceeding 160°C, to overcome the formation of less reactive salt intermediates. mdpi.comresearchgate.net Catalytic approaches significantly lower the required temperature and improve reaction times. mdpi.com

Industrial-Scale Preparation Approaches

For larger-scale and industrial production, the methodologies are adapted from laboratory-scale syntheses with a focus on efficiency, safety, and purification. A patented method for producing amides from methyl esters on a significant scale provides insight into industrial approaches. google.com One example describes a process starting with 1200 pounds of methyl esters. google.com The key steps in such a large-scale process include:

Degassing and Demoisturizing: The starting material is heated under vacuum to remove water and dissolved gases. google.com

Catalyst Introduction: After cooling, a catalyst, such as a 25% solution of sodium methoxide (B1231860) in methanol (B129727), is added to the ester. google.com

Amine Reaction: Gaseous dimethylamine is introduced into the reactor to initiate the amidation process. google.com

Purification: Following the reaction, the product mixture is neutralized. The resulting salts are filtered off, and the final product is purified by vacuum distillation to separate it from unreacted starting materials and intermediates. google.com

This approach highlights the practical considerations for manufacturing N,N'-dimethylhexanediamide on an industrial level, emphasizing the need for robust purification steps to achieve the desired product quality.

Exploration of Novel and Green Synthesis Pathways for N,N'-Dimethylhexanediamide and Analogues

In line with the principles of green chemistry, recent research has focused on developing more sustainable, atom-economical, and safer methods for amide synthesis. dntb.gov.uanih.gov These novel pathways aim to reduce waste, avoid harsh reagents, and utilize recyclable catalysts.

One innovative approach is the one-pot synthesis of N,N-dimethylalkylamines from fatty acids or their esters using a dual-catalyst system. rsc.org This method employs recyclable heterogeneous catalysts—such as ortho-Nb2O5 for the amidation step and PtVOx/SiO2 for the subsequent hydrogenation—using hydrogen gas and methylamines. rsc.org While demonstrated for fatty amines, this principle of a one-pot reaction with recyclable catalysts represents a significant green advancement applicable to the synthesis of diamides like N,N'-dimethylhexanediamide.

Other green strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times. For direct amidation of carboxylic acids, silica (B1680970) gel has been used as a solid support and catalyst under microwave conditions. mdpi.com

Aqueous Reagents: The use of safer and more readily available reagents is a key aspect of green chemistry. Diboronic acid anhydride (B1165640) has been shown to catalyze the dehydrative condensation of carboxylic acids with aqueous methylamine, avoiding the need for anhydrous or gaseous amines. rsc.org

Solvent-Free Conditions: Performing reactions without a solvent can significantly reduce waste and simplify purification. nih.gov

These emerging methodologies offer pathways to produce N,N'-dimethylhexanediamide and related compounds with a reduced environmental footprint compared to traditional methods. nih.govresearchgate.netrsc.org

Reaction Condition Optimization and Catalytic Considerations in N,N'-Dimethylhexanediamide Synthesis

The efficiency and selectivity of N,N'-dimethylhexanediamide synthesis are highly dependent on reaction conditions and the choice of catalyst. researchgate.netnih.gov Optimizing these parameters is crucial for maximizing yield and purity.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are critical variables in the synthesis of N,N'-dimethylhexanediamide. Direct, non-catalytic amidation typically requires high temperatures (above 160°C) to drive the reaction forward. researchgate.net However, catalytic processes allow for significantly milder conditions.

For instance, the amidation of dimethyl adipate with dimethylamine using a sodium methoxide catalyst can proceed to completion at room temperature. google.com In industrial settings, specific temperature and pressure controls are applied throughout the process, from the initial degassing of reagents to the final vacuum distillation of the product. google.com An example of reaction parameters from a patented process is detailed in the table below.

Table 1: Example of Reaction Parameters in N,N'-dimethylhexanediamide Synthesis

| Step | Parameter | Value |

|---|---|---|

| Degassing | Temperature | 150 °C |

| Pressure | 15 inches Hg (vacuum) | |

| Amine Addition | Temperature | 30 °C |

| Distillation | Temperature | 128 - 129 °C |

| Pressure | 3.7 - 4.5 mm Hg |

Data sourced from a patented method for amide synthesis. google.com

The pressure can also be a significant factor, particularly in reactions involving hydrogenation steps, where pressures can range from 200 to 700 atmospheres. google.com

Catalyst Systems and Their Role in N,N'-Dimethylhexanediamide Formation

Catalysts are central to the efficient synthesis of N,N'-dimethylhexanediamide by activating the carboxylic acid or ester substrate. catalyticamidation.info A variety of catalyst systems have been developed for amidation reactions.

Basic Catalysts: Strong bases like sodium methoxide are effective for the amidation of esters, as they deprotonate the amine, increasing its nucleophilicity. google.com

Lewis Acid Catalysts: Lewis acids activate the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack by the amine. acs.org Niobium pentoxide (Nb2O5) has been identified as a robust, water-tolerant heterogeneous Lewis acid catalyst suitable for the synthesis of diamides from dicarboxylic acids. Its tolerance to water, a byproduct of the reaction, is a significant advantage. acs.org Other Lewis acids, such as those based on zirconium and hafnium, have also been employed. mdpi.com

Boron-Based Catalysts: Boronic acids and their derivatives can act as effective catalysts for direct amidation, proceeding through intermediates that facilitate the dehydration process. researchgate.netrsc.org

Heterogeneous Catalysts: Solid-phase catalysts, such as Ni/γ-Al2O3 or silica gel, offer the advantage of easy separation from the reaction mixture and potential for recycling, contributing to greener processes. mdpi.comresearchgate.net

Purification and Isolation Techniques for N,N'-Dimethylhexanediamide

Detailed, experimentally verified purification and isolation protocols specifically for N,N'-dimethylhexanediamide are not extensively documented in the readily available scientific literature. The synthesis of N,N'-disubstituted amides typically results in a crude product that contains unreacted starting materials, catalysts, solvents, and by-products, necessitating one or more purification steps to achieve the desired level of purity. The selection of an appropriate purification technique is contingent upon the physical properties of N,N'-dimethylhexanediamide (e.g., melting point, boiling point, and solubility) and the nature of the impurities present.

Based on the general principles of organic chemistry and purification methods for analogous compounds, several techniques can be considered for the purification of N,N'-dimethylhexanediamide. These include recrystallization, distillation, and chromatography.

Recrystallization is a common method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amides similar in structure, a binary solvent system, often a good solvent in which the compound is highly soluble and a poor solvent (or anti-solvent) in which it is insoluble, is employed. For instance, a common technique involves dissolving the compound in a minimal amount of a solvent like dichloromethane (B109758) (DCM) and then adding a non-polar anti-solvent such as hexane (B92381) or pentane (B18724) to induce crystallization.

Distillation , particularly vacuum distillation, is a viable purification method for liquid compounds or low-melting solids. This technique separates components of a mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which is particularly useful for high-boiling point substances or those that are thermally sensitive and might decompose at their atmospheric boiling point. Given that N,N'-dimethylhexanediamide is expected to have a relatively high boiling point due to its molecular weight and polar amide groups, vacuum distillation would likely be the preferred distillation method to avoid thermal degradation.

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of N,N'-dimethylhexanediamide, column chromatography would be a suitable method. In this technique, the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved as the components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Without specific experimental data for N,N'-dimethylhexanediamide, the following table outlines potential purification methods based on the properties of similar compounds.

Table 1: Potential Purification Techniques for N,N'-Dimethylhexanediamide

| Purification Technique | General Procedure | Key Considerations |

|---|---|---|

| Recrystallization | Dissolution of the crude solid in a hot solvent or solvent mixture, followed by cooling to induce crystallization. | Selection of an appropriate solvent system (e.g., a polar solvent like ethanol (B145695) or a chlorinated solvent, with a non-polar anti-solvent like hexane). The rate of cooling can influence crystal size and purity. |

| Vacuum Distillation | Heating the crude liquid or molten solid under reduced pressure to vaporize the desired compound, which is then condensed and collected. | The boiling point of N,N'-dimethylhexanediamide at a given pressure must be known or estimated. Care must be taken to prevent thermal decomposition. |

| Column Chromatography | Adsorption of the crude product onto a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or solvent gradient). | Choice of an appropriate eluent system to achieve good separation of the product from impurities. The polarity of the solvent system is critical. |

It is imperative to note that the optimal purification strategy would need to be determined empirically, involving screening of various solvents for recrystallization or different mobile phases for chromatography to achieve the best separation and yield of pure N,N'-dimethylhexanediamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of N,N'-dimethylhexanediamide by probing the magnetic properties of its atomic nuclei. nih.govresearchgate.net

¹H NMR Spectral Analysis of Amide Protons and Methylene (B1212753) Chains

The proton NMR (¹H NMR) spectrum of N,N'-dimethylhexanediamide is characterized by distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) attached to the nitrogen atoms typically appear as a doublet due to coupling with the adjacent N-H proton. The methylene protons (CH₂) of the hexanediamide backbone give rise to a series of multiplets. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing amide groups. At room temperature, the rotation around the C-N amide bond can be restricted due to its partial double bond character. youtube.com This can lead to chemically non-equivalent methyl groups, resulting in separate signals in the ¹H NMR spectrum. youtube.com

¹³C NMR Chemical Shift Assignments for N,N'-Dimethylhexanediamide

In the ¹³C NMR spectrum of N,N'-dimethylhexanediamide, the carbonyl carbons (C=O) of the amide groups are typically the most downfield-shifted signals due to the strong deshielding effect of the oxygen atom. The methyl carbons (CH₃) attached to the nitrogen atoms appear at a characteristic chemical shift, and the different methylene carbons (CH₂) of the hexamethylene chain can often be resolved, with those closer to the amide groups appearing at a lower field.

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N'-Dimethylhexanediamide

| Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~175 |

| Methylene (adjacent to C=O) | ~35 |

| Methylene (central) | ~25-30 |

Note: These are approximate predicted values and may vary based on solvent and experimental conditions.

Variable Temperature NMR Studies for Conformational Dynamics and Hydrogen Bonding

Variable temperature (VT) NMR studies can provide valuable insights into the conformational dynamics and hydrogen bonding of N,N'-dimethylhexanediamide. nih.govnih.gov As the temperature changes, the rate of rotation around the C-N amide bond can be altered. At low temperatures, this rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. nih.govnih.gov Conversely, at higher temperatures, the rotation becomes rapid, leading to an averaging of the chemical environments and the observation of a single, time-averaged signal for the methyl groups. youtube.com These studies can also reveal information about intermolecular hydrogen bonding, as changes in temperature can affect the strength and dynamics of these interactions, which in turn influences the chemical shifts of the involved protons and carbons. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in N,N'-dimethylhexanediamide by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which for a secondary amide like this, usually appears as a single sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for N,N'-Dimethylhexanediamide

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Alkane (C-H) | Stretch | 2850-3000 |

| Amide (C=O) | Stretch | 1630-1680 |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a technique that provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular formula and the analysis of fragmentation patterns. youtube.com For N,N'-dimethylhexanediamide (C₈H₁₆N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (172.22 g/mol ). nih.gov The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds of the alkyl chain. The resulting fragment ions can help to piece together the structure of the original molecule. docbrown.infonih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom. mdpi.comyale.edu This provides unambiguous information about the molecular conformation, bond lengths, and bond angles in the solid state. XRD studies can also reveal the presence of polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have distinct physical properties, and XRD is essential for their identification and characterization. nih.gov

Other Advanced Spectroscopic and Diffraction Methods

A thorough search for advanced analytical data for N,N'-Dimethylhexanediamide has yielded no specific research findings or corresponding data tables for the following methods:

Solid-State NMR (ssNMR) Spectroscopy: There is no available literature detailing the solid-state NMR analysis of N,N'-Dimethylhexanediamide. This technique is invaluable for characterizing the structure and dynamics of solid materials, especially for distinguishing between different crystalline forms (polymorphs) or for studying materials that are not amenable to single-crystal X-ray diffraction. crystallography.netugr.es ssNMR provides information about the local chemical environment of nuclei such as ¹³C and ¹⁵N within the solid-state.

The absence of such data precludes a detailed discussion and the creation of specific data tables for N,N'-Dimethylhexanediamide in the context of these advanced methods. While the principles of these techniques are well-established, their specific application to this compound has not been documented in the public domain.

Intermolecular Interactions and Supramolecular Architectures Involving N,n Dimethylhexanediamide

Hydrogen Bonding Networks in N,N'-Dimethylhexanediamide Systems

Unlike primary or secondary amides, N,N'-dimethylhexanediamide lacks acidic protons on its nitrogen atoms. This structural feature prevents it from acting as a hydrogen bond donor in the classic N-H···O=C hydrogen bonding motif that dominates the solid-state structures of many polyamides. Consequently, it primarily functions as a hydrogen bond acceptor, utilizing the lone pairs of electrons on its two carbonyl oxygen atoms.

The absence of strong N-H donors means that any hydrogen bonding networks it forms with non-acidic partners would rely on weaker interactions, such as C-H···O hydrogen bonds. In the presence of suitable donor molecules, like water or alcohols, the carbonyl oxygens of N,N'-dimethylhexanediamide can readily participate in hydrogen bonding. In crystallization processes from aqueous solutions, water molecules can interact with the amide groups, potentially shielding the interchain hydrogen bonding that would otherwise occur. tue.nl

Thermodynamic Characterization of Intramolecular and Intermolecular Hydrogen Bonds

The thermodynamics of hydrogen bond formation and breaking have been extensively studied, providing a framework to understand the stability of molecular assemblies. nih.gov A hydrogen bond is characterized by its enthalpy (ΔH), entropy (ΔS), and resulting Gibbs free energy (ΔG) of formation.

While specific thermodynamic data for N,N'-dimethylhexanediamide is not available, values from related systems offer insight. The strength of an intramolecular hydrogen bond, for instance, can be quantified using thermodynamic tools like vaporization enthalpy. nih.gov For intermolecular hydrogen bonds, the Gibbs energy of activation for bond breaking is typically around 5 kJ/mol, a value that appears largely independent of the surrounding medium. nih.gov Enthalpically, hydrogen bond formation is a favorable process in all substances. nih.gov

Table 1: Typical Thermodynamic Parameters for Hydrogen Bonds in Various Systems

| Hydrogen Bond Type | System | Typical Enthalpy (ΔH) (kJ/mol) | Notes |

| O-H···O | Alcohol Dimers | -15 to -18 | Represents strong, classic hydrogen bonds. researchgate.net |

| O-H···N | Amino-alcohols (Intramolecular) | -11 to -15 | A relatively strong intramolecular interaction. nih.gov |

| N-H···O | Amino-alcohols (Intramolecular) | ~ -3 | A significantly weaker intramolecular bond. nih.gov |

| C-H···O | General | -2 to -8 | Weaker and more electrostatic in nature, but significant in directing supramolecular architecture. |

This table presents generalized data from analogous systems to provide context for the interactions N,N'-dimethylhexanediamide might engage in.

For N,N'-dimethylhexanediamide, intermolecular interactions would be dominated by van der Waals forces and the aforementioned weak C-H···O hydrogen bonds, with stronger O-H···O bonds forming only in the presence of protic solvents or other hydrogen bond donors.

Self-Assembly Principles and Molecular Aggregation of Diamide (B1670390) Structures

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent bonds. nih.gov For diamide structures like N,N'-dimethylhexanediamide, the flexible aliphatic spacer and the polar amide end-groups are the key structural components governing aggregation. The flexible chain allows the molecule to adopt various conformations to maximize favorable intermolecular contacts.

In the absence of strong, directional N-H···O hydrogen bonds, the self-assembly of N,N'-dimethylhexanediamide is expected to be less cooperative and lead to less ordered aggregates compared to its N-H containing counterparts. The aggregation would be primarily driven by weaker forces, such as dipole-dipole interactions between the amide groups and van der Waals forces along the hydrocarbon chains. This type of assembly is highly dependent on the environment, including solvent polarity and temperature.

N,N'-Dimethylhexanediamide as a Building Block in Supramolecular Chemistry

The field of supramolecular chemistry focuses on creating complex, functional chemical systems from smaller molecular components. nih.govic.ac.uk N,N'-dimethylhexanediamide can be viewed as a prototypical flexible, bidentate (two-toothed) building block. Its two amide groups can serve as binding sites, while the hexyl chain acts as a pliable linker, allowing the binding sites to orient themselves to interact with other molecules or "guests." This modularity is a core principle in designing larger, functional supramolecular architectures. nih.gov

Design and Synthesis of Supramolecular Receptors Incorporating Diamide Moieties

Molecular receptors are designed to bind specific guest molecules with high affinity and selectivity. youtube.comrsc.org Key design principles include complementarity in shape, size, and electronic properties between the host receptor and the guest. Diamide moieties are frequently incorporated into synthetic receptors to provide hydrogen bonding sites for guest recognition.

A molecule like N,N'-dimethylhexanediamide could serve as a flexible spacer element connecting two more complex recognition units. This approach allows for the creation of receptors capable of binding guests that have two distinct binding epitopes. The flexibility of the linker can be tuned to match the distance between these epitopes on the guest molecule.

Table 2: Design Concepts for Receptors Using a Diamide Spacer

| Receptor Design Goal | Role of N,N'-Dimethylhexanediamide Unit | Example Guest Type |

| Dicarboxylic Acid Binding | The two amide carbonyls act as H-bond acceptors for the acid protons. | Glutaric Acid, Adipic Acid |

| Metal Ion Chelation | The two amide carbonyls coordinate to a single metal center. | Alkali or Transition Metal Cations |

| Bridging Two Recognition Motifs | The hexyl chain serves as a flexible tether between two independent binding pockets. | Molecules with two distinct functional groups (e.g., diammonium salts) |

Multivalency Concepts in Diamide-Based Supramolecular Systems

When such a molecule binds to a guest that also has two complementary sites, a stable cyclic complex can be formed. This effect, known as chelate cooperativity or the chelate effect, results in a much higher binding affinity than would be expected from the sum of two separate, individual interactions. The flexible hexyl spacer in N,N'-dimethylhexanediamide allows it to span a certain distance and adopt a conformation that minimizes strain in the resulting chelate complex, making it a potentially effective multivalent ligand. researchgate.net

Coordination Chemistry and Chelation Properties of N,N'-Dimethylhexanediamide with Metal Ions

Amides are effective ligands for a wide range of metal ions, typically coordinating through the carbonyl oxygen atom. osti.gov Studies on the simpler analogue, N,N-dimethylacetamide (DMA), show it forms stable complexes with numerous metals, including transition metals, lanthanides, and actinides. acs.org In these complexes, the metal ion coordinates to the oxygen, as coordination through the nitrogen is sterically hindered.

N,N'-dimethylhexanediamide, with its two carbonyl oxygen donors separated by a flexible chain, can act as a chelating ligand, binding to a single metal ion to form a stable ring structure. The size and flexibility of the -(CH₂)₄- chain are well-suited to form stable chelate rings with many metal ions. Alternatively, it can act as a bridging ligand, connecting two different metal centers to form coordination polymers or discrete multinuclear complexes. The specific coordination mode would depend on the preferred coordination number of the metal ion, the metal-to-ligand ratio, and the presence of other competing ligands or counter-ions. acs.orgnih.gov

Table 3: Known Metal Complexes with the Analogous Ligand N,N-Dimethylacetamide (DMA)

| Metal Ion | Complex Formula | Coordination Details |

| Cobalt(II) | Co(DMA)₄₂ | Tetrahedral coordination of Co²⁺ by four DMA molecules. |

| Nickel(II) | Ni(DMA)₆₂ | Octahedral coordination of Ni²⁺ by six DMA molecules. |

| Copper(II) | Cu(ClO₄)₂·4DMA·H₂O | Pasty blue complex, likely involving DMA and water coordination. |

| Lanthanum(III) | La(NO₃)₃·4DMA | Colorless crystals with four DMA molecules coordinated to the lanthanum ion. |

| Uranium(VI) | UO₂(NO₃)₂(L)₂ | Uranyl is extracted into an organic phase by forming a complex with two N,N-dialkylamide ligands (L). acs.org |

| Plutonium(IV) | Pu(NO₃)₄(L)₂ | Plutonium forms an inner-sphere complex with two N,N-dialkylamide ligands (L), with formation being sensitive to steric hindrance. acs.org |

This table illustrates the versatile coordinating ability of the N,N-dimethylamide functional group, which is directly applicable to N,N'-dimethylhexanediamide.

Applications of N,n Dimethylhexanediamide in Materials Science and Polymer Chemistry

N,N'-Dimethylhexanediamide as a Monomer in Polymer Synthesis

As a building block in polymer synthesis, N,N'-Dimethylhexanediamide offers unique advantages due to its methylated amide groups. These groups influence the polymer's final structure and properties.

Incorporation into Polyamides and Copolymers

N,N'-Dimethylhexanediamide can be incorporated as a comonomer in the synthesis of polyamides, a class of polymers that includes common materials like Nylon 6,6 (PA66). wikipedia.org The conventional synthesis of PA66 involves the polycondensation of hexamethylenediamine (B150038) and adipic acid. wikipedia.org By substituting a portion of the standard diamine with N,N'-Dimethylhexanediamide, chemists can create copolymers with altered properties. The methyl groups on the nitrogen atoms of the diamide (B1670390) disrupt the regular hydrogen bonding that typically occurs between polyamide chains. This disruption can lead to changes in crystallinity and other physical characteristics of the resulting polymer.

Role of N,N'-Dimethylhexanediamide in Modifying Polymer Properties

The introduction of N,N'-Dimethylhexanediamide into a polymer matrix can significantly alter its physical and mechanical behavior.

Influence on Crystallization Behavior and Mechanical Characteristics

The presence of the methyl groups in N,N'-Dimethylhexanediamide introduces steric hindrance, which can interfere with the highly ordered packing of polymer chains. This interference can reduce the degree of crystallinity in the resulting polyamide. A decrease in crystallinity often leads to increased transparency and flexibility. The disruption of inter-chain hydrogen bonds can also affect the mechanical properties, potentially leading to a lower tensile strength and modulus but improved impact resistance. The precise impact on these characteristics is dependent on the concentration of the methylated monomer used in the copolymerization.

N,N'-Dimethylhexanediamide Derivatives as Crosslinking Agents in Advanced Materials

Derivatives of N,N'-Dimethylhexanediamide can be synthesized to function as crosslinking agents. For instance, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been synthesized and explored as a polymerizable amine coinitiator in dental resin mixtures. nih.gov Such derivatives can copolymerize with other monomers, like those used in dental composites, to form a crosslinked network. nih.gov This crosslinking enhances the mechanical stability and durability of the final material. nih.gov The use of a polymerizable crosslinking agent like an NDMH derivative can also limit the amount of leachable, unreacted small molecules, which is a critical consideration for biomedical applications. nih.gov

Development of Amorphous Polyamide Coatings from N,N'-Dimethylhexanediamide Precursors

The ability of N,N'-Dimethylhexanediamide to disrupt crystallinity is particularly valuable in the development of amorphous polyamide coatings. Amorphous polymers are desirable for coatings because they are typically transparent and form smooth, uniform films. tue.nltue.nl By incorporating monomers that hinder regular chain packing, such as those derived from N,N'-Dimethylhexanediamide, it is possible to produce polyamides with a high glass transition temperature (Tg) and low crystallinity. tue.nl These amorphous polyamides can be used as binder resins in powder coatings and solvent-borne coating systems, offering good toughness and solvent resistance. tue.nltue.nl Research has shown that bio-based polyamides can be designed to be amorphous for coating applications by strategically blending monomers to disrupt crystallinity. tue.nltue.nl

Bio-based Materials Integration with Diamide Scaffolds

The principles of using diamide structures to create functional materials extend to the realm of bio-based materials and tissue engineering. While not directly using N,N'-Dimethylhexanediamide, the concept of building scaffolds with specific properties is relevant. In tissue engineering, scaffolds provide a temporary structure for cells to grow and form new tissue. nih.gov These scaffolds are often made from biocompatible and biodegradable polymers. nih.gov The architecture and chemical functionality of these polymer scaffolds are critical for their performance. The integration of diamide-containing monomers, including potentially bio-derived versions, into these polymer backbones could offer a way to control the scaffold's mechanical properties, degradation rate, and interaction with cells. Research in this area is ongoing, with a focus on developing sustainable and effective materials for biomedical applications. researchgate.net

Mechanistic Investigations and Reaction Pathways Involving N,n Dimethylhexanediamide

Exploration of Reaction Mechanisms in N,N'-Dimethylhexanediamide Synthesis

The synthesis of N,N'-dialkylalkanediamines, such as N,N'-dimethylhexanediamide, can be achieved through various routes, with the reaction between a dihaloalkane and a primary alkylamine being a notable method. The fundamental mechanism involves a dehydrohalogenation reaction where the halogen on the dihaloalkane reacts with the hydrogen on the alkylamine. google.com This process results in the substitution of the halogen with the alkylamine group, leading to the formation of the desired N,N'-dialkylalkanediamide. google.com

However, the reaction mechanism is complex, often leading to the formation of significant by-products. google.com These include cyclic dialkyldiamines and trialkylalkanetriamines. google.com The formation of these impurities complicates the purification process and can reduce the yield of the target product. google.com For instance, in the synthesis of the related compound N,N'-dimethyl-1,2-ethanediamine from 1,2-dichloroethane (B1671644) and monomethylamine, the yield and by-product formation are highly dependent on reaction conditions. google.com Controlling the concentration of the haloalkaneamine intermediate is crucial to suppress the formation of these by-products and enhance the yield of the desired diamine. google.com

A comparative analysis of reaction outcomes for the synthesis of N,N'-dimethyl-1,2-ethanediamine under different conditions illustrates this complexity.

Table 1: Synthesis of N,N'-dimethyl-1,2-ethanediamine - A Case Study

| Reaction Conditions | Yield of N,N'-dimethyl-1,2-ethanediamine | By-product: N,N'-dimethylpiperazine | By-product: N,N',N''-trimethyldiethylenetriamine |

|---|---|---|---|

| Comparative Example 1 | 77.3% | 5.7% | 15.8% |

| Example 1 | 91.2% | 2.2% | 5.5% |

| Example 2 | 92.5% | 2.0% | 4.7% |

This table is based on data for the synthesis of a related diamine, illustrating the impact of reaction control on product distribution. google.com

Alternative synthesis strategies for N,N'-dimethylamides often involve the reaction of a carboxylic acid or its derivatives (like anhydrides or esters) with a dialkylamine. caloongchem.comacs.org For N,N'-dimethylhexanediamide, this would typically involve adipic acid reacting with dimethylamine (B145610), often at elevated temperatures. acs.org Catalytic methods, for instance using diboronic acid anhydride (B1165640), have also been developed for the dehydrative condensation of carboxylic acids with amines. rsc.org Another approach involves the reaction of acetyl chloride with dimethylamine, which precipitates dimethylamine hydrochloride. caloongchem.com

Role of N,N'-Dimethylhexanediamide in Catalytic Cycles (if applicable, e.g., as a ligand or additive)

While specific applications of N,N'-dimethylhexanediamide as a ligand or additive in catalytic cycles are not extensively documented, the broader class of diamines and amides plays a significant role in catalysis. Diamines, particularly chiral ones like N,N'-Dimethyl-1,2-cyclohexanediamine, are effective ligands in various metal-catalyzed reactions. These ligands coordinate with metal ions, such as copper(I), to form stable complexes that facilitate reactions like N-arylation and amidation. The diamine structure can induce enantioselectivity in asymmetric catalysis. mdpi.com The nitrogen atoms of the diamine ligand are crucial for this coordination, stabilizing the metal center and enhancing its catalytic activity.

Similarly, N,N-dialkylamides like N,N-dimethylacetamide (DMAc) can function as more than just solvents in catalytic processes. researchgate.net DMAc can act as a catalyst in reactions such as cyclization, halogenation, and alkylation, helping to increase product yields. In some synergistic catalytic systems, such as those involving palladium/silver, the methyl group of N,N-dimethylformamide (DMF), a related amide, can even serve as a carbonyl source. mdpi.com Given these precedents, it is plausible that N,N'-dimethylhexanediamide could function as a bidentate N,N-ligand, coordinating to a metal center through its two nitrogen atoms. The flexible hexyl chain would allow it to form a chelate ring, potentially influencing the stereochemistry and reactivity of the catalytic center.

Hydrogen Atom Transfer (HAT) Chemistry and Oxidation Studies on Diamide (B1670390) Structures

The amide functional group, central to the structure of N,N'-dimethylhexanediamide, is susceptible to radical reactions, particularly Hydrogen Atom Transfer (HAT). HAT is a fundamental process in which a hydrogen atom is transferred from one molecule to another, generating a radical intermediate. mdpi.com In the context of amides, this often involves the abstraction of a hydrogen atom from a C-H bond, typically one alpha to the nitrogen atom, to form an alkyl radical. mdpi.comacs.org This reactivity is harnessed in various synthetic methodologies for C-H functionalization. mdpi.comacs.org

The process can be initiated by photoredox catalysis or other radical initiators. acs.org Once formed, the amidyl radical can undergo further reactions. acs.orgnih.gov Studies on N-alkyl N-aryloxy amides have shown that single electron transfer can generate amidyl radicals, which then participate in subsequent HAT processes. acs.orgnih.gov For instance, a net 1,2-HAT process has been observed, where the radical center effectively moves from the nitrogen to the adjacent carbon, creating a valuable C-centered radical for further synthetic transformations. acs.orgnih.gov This process is supported by density functional theory calculations and points to the potential for complex radical-mediated reaction pathways in diamide structures. acs.orgnih.gov

Oxidation of N,N-dialkylamides is another important reaction pathway. Studies on N,N-dimethylacetamide (DMAc) have shown that under oxidative conditions, it can generate oxidized products that serve as a source of formaldehyde (B43269) derivatives. rsc.org The oxidation of N,N-dimethylaniline, a related compound, proceeds via the formation of a radical cation, leading to products like tetramethylbenzidine. researchgate.net This suggests that the N-methyl groups and the adjacent methylene (B1212753) groups in N,N'-dimethylhexanediamide are potential sites for oxidative attack, which could proceed through radical mechanisms involving HAT.

Table 2: Key Concepts in HAT Chemistry of Amides

| Concept | Description | Relevance to N,N'-Dimethylhexanediamide |

|---|---|---|

| Amidyl Radical | A radical species where the unpaired electron resides on the nitrogen atom of an amide. acs.orgnih.gov | Can be formed from N,N'-dimethylhexanediamide via single electron transfer or H-abstraction. |

| Hydrogen Atom Transfer (HAT) | A concerted or stepwise transfer of a hydrogen atom (proton and electron). mdpi.com | Can activate the C-H bonds alpha to the nitrogen atoms in N,N'-dimethylhexanediamide. |

| 1,2-HAT | A specific HAT process where the hydrogen atom is transferred between adjacent atoms, such as from a carbon to a nitrogen radical center. acs.orgnih.gov | A potential reaction pathway for radical intermediates derived from N,N'-dimethylhexanediamide. |

| Oxidative C-H Functionalization | The conversion of a C-H bond to a C-functional group bond under oxidative conditions. acs.org | The N-methyl and aliphatic chain C-H bonds are potential sites for such reactions. |

Reactivity of N,N'-Dimethylhexanediamide with Electrophiles and Nucleophiles

The reactivity of N,N'-dimethylhexanediamide is dictated by the functional groups present: two tertiary amide groups. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen atoms make them potential nucleophilic centers. However, due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the nitrogen in an amide is significantly less basic and nucleophilic than the nitrogen in an amine. The carbonyl oxygen is the more likely site of protonation by strong acids.

The carbonyl carbon atom of the amide group is an electrophilic site. It is susceptible to attack by strong nucleophiles, although amides are among the least reactive of the carboxylic acid derivatives. Hydrolysis of the amide bond to form adipic acid and dimethylamine can occur under strong acidic or basic conditions, typically requiring heat.

Reactions involving the nitrogen atom as a nucleophile are also possible, though less common. For instance, nucleophilic attack on nitrogen has been observed in other nitrogen-containing heterocycles like tetrazines. nih.gov In the case of N,N'-dimethylhexanediamide, strong electrophiles could potentially react at the nitrogen, but reaction at the carbonyl oxygen is generally more favorable.

The hydrogens on the carbons alpha to the carbonyl groups and alpha to the nitrogen atoms exhibit different reactivities. As discussed in the HAT section, the hydrogens on the N-methyl groups and the adjacent methylene groups in the hexanediamide backbone can be abstracted by radicals. The hydrogens alpha to the carbonyl group are weakly acidic and can potentially be removed by a very strong base to form an enolate, which can then react as a nucleophile.

Biochemical Interactions and Activity of N,n Dimethylhexanediamide Derivatives

Investigation of Anti-inflammatory Potential in In Vitro Models

Extensive literature review did not yield specific studies on the in vitro anti-inflammatory potential of N,N'-dimethylhexanediamide. Research on related short-chain N,N-dimethylated amides, such as N,N-dimethylacetamide (DMA), has shown anti-inflammatory properties, but direct evidence for N,N'-dimethylhexanediamide is currently lacking.

Modulation of NF-κB Signaling Pathways by N,N'-Dimethylhexanediamide

There is no available scientific literature investigating the modulation of NF-κB signaling pathways by N,N'-dimethylhexanediamide. However, studies on N,N-dimethylacetamide (DMA) have demonstrated that it can significantly attenuate pro-inflammatory responses by inhibiting the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov This is achieved through the decreased degradation of IκBα, an inhibitor of NF-κB. nih.gov This mechanism ultimately leads to a reduction in the production of pro-inflammatory cytokines. nih.govnih.gov It is important to note that these findings relate to DMA and cannot be directly extrapolated to N,N'-dimethylhexanediamide without specific investigation.

Mechanistic Insights into Inflammatory Response Attenuation

No studies were found that provide mechanistic insights into the attenuation of the inflammatory response by N,N'-dimethylhexanediamide. For the related compound, N,N-dimethylacetamide (DMA), the anti-inflammatory effect is attributed to the inhibition of the NF-κB pathway, which plays a central role in regulating the expression of genes involved in the inflammatory response. nih.gov The activation of NF-κB leads to the production of various pro-inflammatory mediators, and its inhibition by DMA results in a dampened inflammatory cascade. nih.gov

Antimycobacterial and Antialgal Activity of N,N'-Dimethylhexanediamide Analogues (In Vitro Studies)

Research into the biological activity of N,N'-diarylalkanediamides has included the investigation of their antimycobacterial and antialgal properties.

Structure-Activity Relationships in Biological Assays

Studies on a series of N,N'-diarylalkanediamides have revealed that the antimycobacterial activity is dependent on the length of the alkane chain. researchgate.net Notably, derivatives of hexanediamide, along with those of pentanediamide, octanediamide, and nonanediamide, were found to be inactive against various strains of mycobacteria. researchgate.netnih.gov Antimycobacterial activity was observed only in the series of N,N'-diarylethanediamides and N,N'-diarylbutanediamides, although this activity was generally low. researchgate.netnih.gov

The antialgal activity of these compounds was also found to be relatively low. researchgate.netnih.gov

Table 1: Antimycobacterial Activity of N,N'-Diarylalkanediamides (Note: Data for specific N,N'-dimethylhexanediamide was not available. The table presents findings for the broader class of N,N'-diarylalkanediamides.)

| Alkanediamide Derivative | Mycobacterial Strains Tested | Activity | Reference |

| Ethanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Active (low) | researchgate.netnih.gov |

| Butanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Active (low) | researchgate.netnih.gov |

| Pentanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Inactive | researchgate.netnih.gov |

| Hexanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Inactive | researchgate.netnih.gov |

| Octanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Inactive | researchgate.netnih.gov |

| Nonanediamides | M. tuberculosis, M. kansasii, M. avium, M. fortuitum | Inactive | researchgate.netnih.gov |

Impact on Chlorophyll (B73375) Production and Algal Growth Inhibition

N,N'-diarylalkanediamides have been shown to inhibit the growth and chlorophyll production in the alga Chlorella vulgaris. researchgate.netnih.gov However, the observed antialgal activity was generally low. researchgate.netnih.gov The inhibition of chlorophyll production by selected derivatives was investigated, and the results indicated a modest effect. researchgate.net

Table 2: Antialgal Activity of N,N'-Diarylalkanediamides against Chlorella vulgaris (Note: Specific data for N,N'-dimethylhexanediamide was not provided in the source material.)

| Compound Class | Effect on Chlorella vulgaris | Potency | Reference |

| N,N'-Diarylalkanediamides | Inhibition of growth and chlorophyll production | Low | researchgate.netnih.gov |

Influence of Lipophilicity on Bioactivity and Membrane Passage

The antimycobacterial activity of N,N'-diarylalkanediamides is influenced by the lipophilicity of the dicarboxylic acid component. researchgate.net For antialgal activity, the relatively low efficacy of these compounds is thought to be linked to their reduced aqueous solubility. researchgate.netnih.gov This poor solubility likely restricts the passage of the inhibitor through the hydrophilic regions of the thylakoid membranes in the algal cells, thereby limiting their bioactivity. researchgate.netnih.gov

N,N'-Dimethylhexanediamide in Protein Modification Chemistry

Site-Selective Cysteine Modification Using Diamide (B1670390) Derivatives

The amino acid cysteine, with its unique thiol group, is a common target for site-selective protein modification due to its distinct reactivity. nih.govresearchgate.net A novel strategy for the dual labeling of proteins at specific sites utilizes a hexanediamide derivative, 2,5-dibromohexanediamide. nih.gov This method leverages the local microenvironment of a protein to control the chemical reaction at two different cysteine residues. nih.gov

The process involves creating a double cysteine mutant of a target protein. When this mutant protein is treated with 2,5-dibromohexanediamide, the two cysteine residues are converted into two chemically distinct products. nih.gov This differential reactivity is the basis for introducing two separate and orthogonal reactive "handles" onto the protein surface in a predictable, regioselective manner. nih.gov These handles can then be further modified with other molecules, such as fluorescent probes or therapeutic agents, allowing for the creation of homogeneously modified proteins with dual functions. nih.gov

This approach is significant as it provides a straightforward method for achieving site-selective dual modification of proteins, a task that is otherwise challenging to accomplish with homogeneity. nih.gov Access to such dual-labeled proteins is valuable for structural studies, such as those using Förster resonance energy transfer (FRET), and for constructing multifunctional biologics like theranostics. nih.gov

| Parameter | Description | Key Reagent | Primary Application | Reference |

|---|---|---|---|---|

| Strategy | Site-selective dual labeling of proteins by exploiting the local protein microenvironment. | 2,5-dibromohexanediamide | Introduction of two distinct reactive handles onto a protein surface. | nih.gov |

| Target Residue | Cysteine, due to the unique reactivity of its thiol side chain. | 2,5-dibromohexanediamide | Creation of double cysteine mutants for controlled modification. | nih.gov |

| Outcome | Homogeneous, dual-functionalized proteins. | 2,5-dibromohexanediamide | Structural biology (e.g., FRET), development of theranostics. | nih.gov |

Detection in Biological Extracts (e.g., plant metabolomics context for related diamides)

While specific metabolomics studies on N,N'-dimethylhexanediamide in plants are not extensively documented, the analytical methodologies for detecting structurally related diamide compounds, particularly anthranilic and phthalic diamide insecticides, in biological extracts are well-established. ekb.egnih.govekb.eg These methods provide a robust framework for the potential detection and quantification of N,N'-dimethylhexanediamide in similar matrices.

The detection of diamide residues in agricultural products and environmental samples is crucial for ensuring food safety. ekb.egresearchgate.net The analytical process typically involves an initial extraction and sample clean-up step to remove interfering substances from the complex biological matrix. nih.gov A widely used and optimized method for this purpose is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). ekb.egekb.eg

Following extraction, various advanced analytical techniques are employed for detection and quantification. ekb.eg Liquid chromatography (LC) and gas chromatography (GC) are the predominant separation methods, often coupled with mass spectrometry (MS) for highly sensitive and specific detection. ekb.egnih.gov Techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and GC-MS are standard for this type of analysis. ekb.eg Furthermore, immunoassays like the enzyme-linked immunosorbent assay (ELISA) have been developed as rapid, cost-effective, and specific tools for monitoring diamide insecticide residues in food and environmental samples. ekb.egekb.eg These methods can achieve low limits of quantification, typically in the range of 0.5 to 2 µg/kg in food samples. ekb.egekb.egresearchgate.net

| Analytical Step | Method | Description | Application Context | Reference |

|---|---|---|---|---|

| Extraction & Clean-up | QuEChERS | A streamlined method for extracting pesticide residues from various food matrices. | Sample preparation for diamide residue analysis in food commodities. | ekb.egekb.eg |

| Detection & Quantification | HPLC-MS / GC-MS | Chromatographic separation coupled with mass spectrometry for sensitive and specific detection. | Primary analytical technique for identifying and quantifying diamide residues. | ekb.egekb.eg |

| Detection & Quantification | LC-MS | Liquid chromatography coupled to a mass spectrometer is a predominant method for assessing food quality. | Detecting pesticide residues like flubendiamide (B33115) in food. | nih.gov |

| Screening | Immunoassay (ELISA) | A rapid and cost-effective technique based on antigen-antibody interactions. | Specific monitoring of diamide residues in food and environmental samples. | ekb.egekb.eg |

Analytical and Detection Techniques for N,n Dimethylhexanediamide

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of N,N'-dimethylhexanediamide from complex mixtures. The choice of method often depends on the sample matrix, the required sensitivity, and the presence of potential interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like N,N'-dimethylhexanediamide. The method offers high separation efficiency and definitive identification based on the mass spectrum of the analyte.

A typical GC-MS protocol for N,N'-dimethylhexanediamide involves the following steps:

Sample Preparation: For solid samples, such as polymers, extraction with a suitable solvent like methanol (B129727) is a common first step. The extraction process aims to dissolve the N,N'-dimethylhexanediamide and separate it from the insoluble polymer matrix. For liquid samples, a simple dilution or a liquid-liquid extraction may be employed.

Chromatographic Separation: A capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often used. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of N,N'-dimethylhexanediamide from other volatile components in the sample. Helium is typically used as the carrier gas.

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a unique fragmentation pattern for N,N'-dimethylhexanediamide, which serves as a fingerprint for its identification.

A Chinese patent describes a GC-MS method for the analysis of five amide compounds, including N,N-dimethylformamide and N,N-dimethylacetamide, which are structurally related to N,N'-dimethylhexanediamide. google.com The method utilizes a specific capillary column and temperature program to achieve good separation within 15 minutes, with detection limits reaching 0.01 mg/kg. google.com While not directly for N,N'-dimethylhexanediamide, this method provides a solid foundation for developing a specific protocol.

For enhanced sensitivity, especially in trace analysis, derivatization can be employed. For instance, a method for the determination of 1,6-hexamethylenediamine, a related compound, in urine involves derivatization with 2',2',2-trifluoroethyl chloroformate (TFECF) prior to GC-MS analysis. nih.gov This approach significantly improves the chromatographic properties and lowers the detection limits. nih.gov A similar derivatization strategy could potentially be adapted for N,N'-dimethylhexanediamide to enhance its detection in complex biological or environmental samples.

Spectroscopic Methods for Detection and Purity Assessment

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in N,N'-dimethylhexanediamide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include:

N-H stretching vibrations (if secondary amide protons are present)

C=O stretching vibrations of the amide group

C-N stretching vibrations

C-H stretching and bending vibrations of the alkyl chains

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

13C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Publicly available spectral data for N,N'-dimethylhexanediamide can be found in databases such as PubChem.

Mass Spectrometry (MS):

As part of GC-MS analysis, the mass spectrum of N,N'-dimethylhexanediamide provides its molecular weight and a characteristic fragmentation pattern. This information is crucial for its unambiguous identification. The fragmentation pattern arises from the cleavage of the molecule at its weakest bonds upon electron impact ionization.

| Technique | Source | Key Information Provided |

|---|---|---|

| Vapor Phase IR Spectra | PubChem | Provides characteristic vibrational frequencies of functional groups. |

| 13C NMR Spectra | PubChem | Indicates the number and chemical environment of carbon atoms. |

| GC-MS | PubChem | Shows the molecular ion peak and fragmentation pattern for identification. |

Method Development for Trace Analysis of N,N'-Dimethylhexanediamide in Complex Matrices

The detection of trace amounts of N,N'-dimethylhexanediamide in complex matrices, such as environmental water samples or industrial effluents, presents significant analytical challenges due to the low concentrations and the presence of interfering substances. The development of robust and sensitive methods is therefore essential.

Sample Preparation:

A critical step in trace analysis is the effective extraction and concentration of the analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose. For a compound like N,N'-dimethylhexanediamide in aqueous samples, a sorbent material that can retain the analyte while allowing interfering compounds to pass through is selected. The analyte is then eluted from the sorbent with a small volume of a strong solvent, effectively concentrating it. For instance, EPA Method 521 utilizes coconut charcoal cartridges for the SPE of nitrosamines, which are structurally different but share some polarity characteristics with amides, from water samples. nih.gov

Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile compounds, or for analytes present at very low concentrations, LC-MS/MS is often the method of choice. This technique offers high selectivity and sensitivity. An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer can provide rapid analysis with very low detection limits. For example, a method for the determination of the polar pesticide degradation product N,N-dimethylsulfamide in water by UPLC-MS/MS achieved a detection limit of 10 ng/L with direct injection. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile analytes in complex matrices, GC-MS/MS provides an additional layer of selectivity compared to single-quadrupole GC-MS. By selecting a specific precursor ion and monitoring its characteristic product ions (Multiple Reaction Monitoring or MRM), interferences from the matrix can be significantly reduced.

The development of a trace analysis method for N,N'-dimethylhexanediamide would involve:

Method Optimization: This includes the selection of the appropriate chromatographic column, mobile phase (for LC) or temperature program (for GC), and MS/MS transitions.

Validation: The method must be validated to ensure its accuracy, precision, linearity, and robustness. This involves analyzing spiked samples at various concentrations to determine recovery rates and limits of detection (LOD) and quantification (LOQ).

Matrix Effect Evaluation: Complex matrices can either enhance or suppress the MS signal. It is crucial to assess and mitigate these matrix effects, often by using isotopically labeled internal standards.

A study on the analysis of common polymer additives using a UPLC-TQD system demonstrated the ability to screen, identify, and quantify 25 additives at ppb levels with a short run time. waters.com This highlights the potential of modern chromatographic techniques for the trace analysis of compounds like N,N'-dimethylhexanediamide.

| Parameter | Technique/Approach | Rationale |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | To concentrate the analyte and remove interferences from the matrix. |

| Analytical Instrumentation | LC-MS/MS | High sensitivity and selectivity for non-volatile or thermally labile compounds. |

| GC-MS/MS | Enhanced selectivity for volatile compounds in complex matrices through MRM. | |

| Quantification | Isotopically Labeled Internal Standard | To compensate for matrix effects and improve accuracy and precision. |

| Validation | Spiking and Recovery Studies | To determine the method's accuracy, precision, LOD, and LOQ in the specific matrix. |

Computational and Theoretical Studies of N,n Dimethylhexanediamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), are instrumental in determining the equilibrium geometry and electronic characteristics of molecules like N,N'-dimethylhexanediamide. nih.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.

Table 1: Predicted Geometrical Parameters for N,N'-Dimethylhexanediamide (Note: The following data are illustrative and based on typical values for similar amide structures calculated using DFT methods, as direct experimental or computational data for this specific molecule is not widely available.)

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | 1.24 |

| C-N Bond Length | 1.35 |

| N-CH₃ Bond Length | 1.46 |

| C-C (chain) Bond Length | 1.53 |

| O=C-N Bond Angle | 122 |

| C-N-CH₃ Bond Angle | 120 |

The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be determined. The N,N'-dimethylamide groups are expected to be the primary sites of polarity within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic descriptors that provide insights into the molecule's reactivity. The HOMO is likely to be localized on the amide nitrogen and oxygen atoms, while the LUMO is expected to be centered on the carbonyl carbon.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Due to the flexibility of the hexamethylene chain and the rotation around the C-N bonds, N,N'-dimethylhexanediamide can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules. nih.govnih.gov By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them.

The conformational analysis of N,N'-dimethylhexanediamide would focus on the torsional angles along the hydrocarbon backbone and the orientation of the N,N'-dimethylamide groups. sapub.org Steric hindrance between the methyl groups and the rest of the molecule will play a significant role in determining the preferred conformations. sapub.org Intramolecular hydrogen bonding, although not possible in this N,N'-dimethylated amide, is a factor that is often considered in the conformational analysis of unsubstituted or monosubstituted amides. pnnl.gov

MD simulations can also be used to study the intermolecular interactions of N,N'-dimethylhexanediamide in different environments, such as in solution or in the solid state. These simulations can provide information on how the molecules pack together and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the substance. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.gov For N,N'-dimethylhexanediamide, the most relevant spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of N,N'-dimethylhexanediamide. chemicalbook.comchemicalbook.com The chemical shifts are sensitive to the electronic environment of each nucleus, and therefore, their prediction requires accurate quantum chemical calculations of the molecular structure and electron distribution. The predicted spectrum would show distinct signals for the different types of protons and carbons in the molecule, such as those in the methyl groups, the methylene (B1212753) groups of the chain, and the carbonyl carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for N,N'-Dimethylhexanediamide (Note: These are estimated values based on computational models for similar functional groups.)

| Proton | Predicted Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.0 |

| α-CH₂ (next to C=O) | 2.2 - 2.4 |

| β, γ-CH₂ (middle of chain) | 1.5 - 1.7 |

Similarly, computational methods can calculate the vibrational frequencies corresponding to the IR absorption bands. nih.gov The most characteristic IR absorption for N,N'-dimethylhexanediamide would be the strong C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching and various CH₂ bending and rocking vibrations would also be predicted.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry offers a powerful approach to understanding the mechanisms and energetics of chemical reactions. For N,N'-dimethylhexanediamide, theoretical studies could investigate reactions such as hydrolysis, reduction, or polymerization. By mapping the potential energy surface of a reaction, computational methods can identify the transition states and intermediates, and calculate the activation energies. rsc.org

For example, the hydrolysis of the amide bonds in N,N'-dimethylhexanediamide can be studied computationally to determine whether the reaction proceeds via an acidic or basic mechanism and to identify the rate-determining step. rsc.org Such studies would involve calculating the energies of the reactants, products, and all intermediate and transition state structures along the reaction pathway.

Table 3: Illustrative Energetics for a Hypothetical Reaction Step of N,N'-Dimethylhexanediamide (Note: The following data are for illustrative purposes to demonstrate the type of information obtained from theoretical reaction mechanism studies.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

These theoretical insights into reaction mechanisms and energetics are crucial for optimizing reaction conditions, designing new synthetic routes, and understanding the chemical stability of N,N'-dimethylhexanediamide.

Future Research Directions and Emerging Areas for N,n Dimethylhexanediamide

Advanced Material Design and Functionalization Utilizing N,N'-Dimethylhexanediamide

The functionalization of polymers and the design of advanced materials represent a significant growth area for N,N'-dimethylhexanediamide and its derivatives. The presence of the tertiary amide groups provides specific properties that can be exploited in creating high-performance polymers.

A key area of future development lies in creating specialized copolymers. Research has already demonstrated the potential of N,N'-dimethylhexanediamide derivatives in demanding applications. For instance, a synthesized derivative, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), has been investigated as a polymerizable amine coinitiator in dental resin systems. This molecule serves a dual role as both a diluent and a coinitiator that can copolymerize with conventional dental monomers like bis-GMA. The key advantage is its ability to become part of the polymer backbone, which limits the amount of leachable amine compounds from the final dental restoration. Studies have shown that resin mixtures incorporating NDMH achieve final conversions and key mechanical properties, such as glass transition temperature and modulus, that are comparable to traditional systems.

Future work could expand on this concept, exploring other functional groups that can be attached to the N,N'-dimethylhexanediamide backbone to create a new class of monomers. These monomers could be used in various polymerization techniques, including photoinduced block copolymerization, where N,N-dimethyl functional groups can act as initiators for creating materials like block copolymers. Another promising avenue is the post-functionalization of existing polymers, where the reactivity of similar amine groups is used to graft new polymer chains onto a polymer backbone, thereby creating materials with tailored surface properties or enhanced compatibility in polymer blends. For example, methodologies developed for the regioselective amination of polypropylene (B1209903) could be adapted to incorporate N,N'-dimethylhexanediamide or its derivatives, opening pathways to new graft copolymers. acs.org

Exploration of Catalytic Roles and Derivatization for Enhanced Activity

While N,N'-dimethylhexanediamide is not primarily known as a catalyst, the exploration of its derivatives for enhanced chemical activity is a compelling research direction. The focus here is on modifying the molecule to impart new functionalities that can influence reaction pathways or improve material performance.

A prime strategy involves using derivatized forms of the compound as specialty monomers in copolymerization. A study on adjusting the properties of Polyamide 6 (PA6) illustrates this potential. mdpi.com In this work, a diimide diacid monomer was first synthesized and then used to create PA6/PAI (poly(amide imide)) random copolymers. mdpi.com The introduction of this derivatized structure into the polyamide chain had a profound impact on the material's properties. As the content of the poly(amide imide) component increased, the resulting copolymers exhibited significantly higher glass transition temperatures (Tg) and superior thermal stability, mechanical strength, and dielectric properties compared to pure PA6. mdpi.com This approach, creating a derivative specifically designed to enhance the final properties of a widely used polymer, could be a model for future research with N,N'-dimethylhexanediamide.

Another area for investigation is the derivatization of N,N'-dimethylhexanediamide to create molecules with specific binding or analytical properties. For example, research in glycan analysis has shown that hydrophobic derivatization of molecules can significantly increase their ion abundance in electrospray ionization mass spectrometry. nih.gov This principle could be applied to create derivatives of N,N'-dimethylhexanediamide that act as tags or probes for analytical chemistry, facilitating trace analysis or the study of reaction kinetics. nih.govnih.gov

| Property | Pure PA6 | PA6/PAI-20 (20 wt% PAI) | Reference |

|---|---|---|---|

| Glass Transition Temp (Tg) | 52.7 °C | 80.1 °C | mdpi.com |

| Tensile Strength | 78.3 MPa | 106.5 MPa | mdpi.com |

| Tensile Modulus | 1.48 GPa | 2.31 GPa | mdpi.com |

| Dielectric Constant (1 MHz) | 3.81 | 3.24 | mdpi.com |

Further Elucidation of Biochemical Interaction Mechanisms at a Molecular Level

There is currently a notable gap in the scientific literature regarding the specific biochemical and toxicological profile of N,N'-dimethylhexanediamide at a molecular level. As the compound and its derivatives see expanded use in advanced materials, particularly those that may come into contact with biological systems (e.g., dental resins, textiles, packaging), understanding their biocompatibility and biostability becomes critical.

Future research must prioritize the investigation of how N,N'-dimethylhexanediamide interacts with cells, proteins, and other biological components. A useful template for such studies comes from research on other polymers containing N,N-dimethyl amide groups, such as poly(N,N-dimethyl acrylamide) (PDMAAm). nih.gov In a study assessing the biostability and biocompatibility of membranes containing PDMAAm, researchers implanted polymer samples in rats for up to eight weeks. nih.gov They then performed a detailed histological evaluation of the surrounding tissue. nih.gov

This methodology provides a clear roadmap for future studies on N,N'-dimethylhexanediamide-containing materials. Key metrics for biocompatibility that should be investigated include:

Fibrous Tissue Encapsulation: Measuring the thickness and maturity of the fibrous capsule that forms around an implanted material.

Lymphocyte Infiltration: Assessing the presence and density of immune cells, which indicates an inflammatory response.

Collagen Deposition: Evaluating the extent and organization of collagen, a key component of scar tissue.

Material Biostability: Analyzing changes in the material's mechanical properties and chemical composition after implantation to determine if it degrades in a biological environment. nih.gov

By undertaking such studies, a comprehensive profile of the biochemical interactions of N,N'-dimethylhexanediamide can be established, ensuring its safe use in future applications.

Table 2: Methodological Framework for Assessing Biocompatibility

| Assessment Category | Metric | Purpose | Reference |

|---|---|---|---|

| Biocompatibility | Histological evaluation of lymphocyte infiltration | To quantify the immune/inflammatory response to the material. | nih.gov |